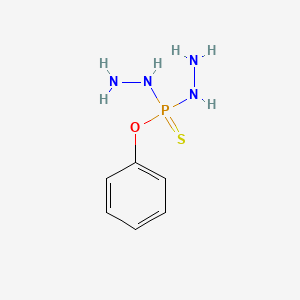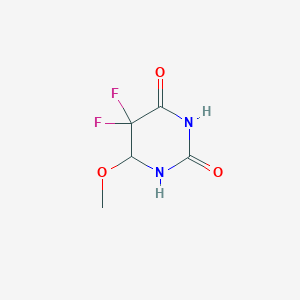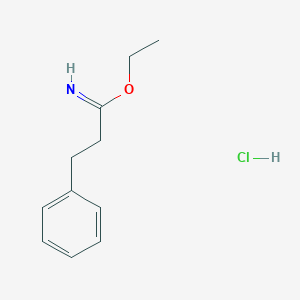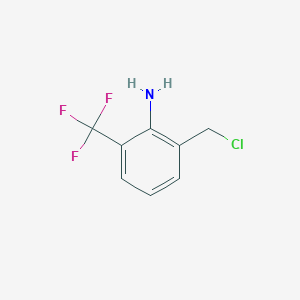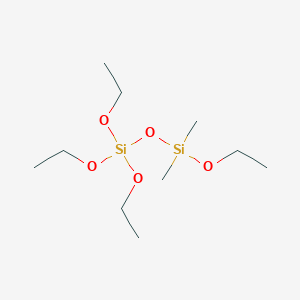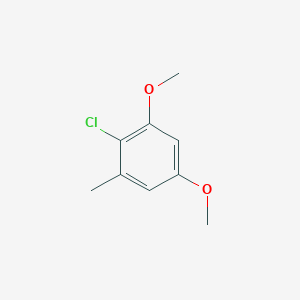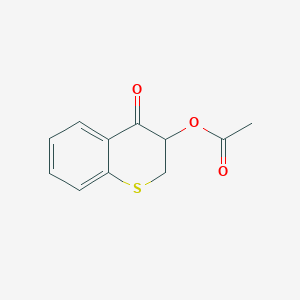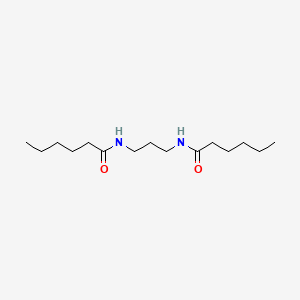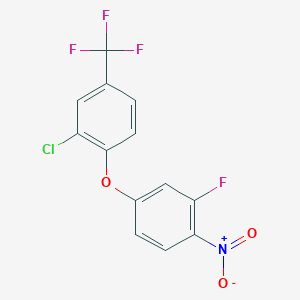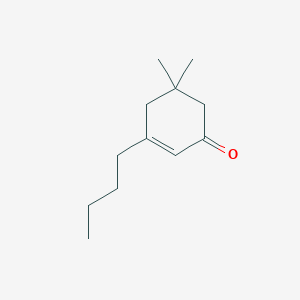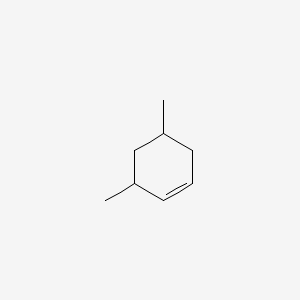
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-5,5-dimethylnonan-4-ol typically involves the chlorination of a precursor alcohol followed by esterification with acetic acid. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may be catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated group can be reduced to form a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted compounds.
Applications De Recherche Scientifique
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;1-chloro-5,5-dimethylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The chlorinated alcohol group can interact with nucleophilic sites in proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;1-chloro-5,5-dimethylnonan-4-ol: shares similarities with other chlorinated alcohols and acetic acid derivatives.
Chloroacetic acid: Similar in having a chlorinated group and acetic acid moiety.
1-chloro-5,5-dimethylnonan-4-ol: Similar in having a chlorinated alcohol structure.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
54131-68-9 |
|---|---|
Formule moléculaire |
C13H27ClO3 |
Poids moléculaire |
266.80 g/mol |
Nom IUPAC |
acetic acid;1-chloro-5,5-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-4-5-8-11(2,3)10(13)7-6-9-12;1-2(3)4/h10,13H,4-9H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
FLTOLODKGHBADK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C(CCCCl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
